Nitroxide, 4-acetylphenyl (9CI)
Description
Nitroxides are stable free radicals characterized by a nitroxyl group (NO•) attached to an organic scaffold. The compound Nitroxide, 4-acetylphenyl (9CI) is a derivative where the nitroxide group is bound to a phenyl ring substituted with an acetyl group (-COCH₃) at the para position. These compounds typically exhibit redox activity, making them candidates for energy storage systems (e.g., flow batteries) or biochemical probes .
Properties
CAS No. |
17119-87-8 |
|---|---|
Molecular Formula |
C8H8NO2 |
Molecular Weight |
150.157 |
IUPAC Name |
1-[4-($l^{1} |
InChI |
InChI=1S/C8H8NO2/c1-6(10)7-2-4-8(9-11)5-3-7/h2-5,9H,1H3 |
InChI Key |
HQUUJCTWGWCNCJ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)N[O] |
Synonyms |
Nitroxide, 4-acetylphenyl (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Nitroxide, 4-acetylphenyl (9CI) with structurally analogous nitroxides, focusing on substituent effects and applications:
Key Structural and Functional Differences:
In contrast, the carboxy group (-COOH) in 4-carboxyphenyl nitroxide increases hydrophilicity, making it suitable for aqueous flow battery electrolytes .
Substitution with non-planar groups (e.g., triazine or benzoheterocycles) reduces fluorescence response, suggesting that the acetylphenyl group may offer moderate binding affinity but weaker fluorescence compared to anthracene-based probes .
Applications in Energy Storage :
Nitroxides with appended polar groups (e.g., -COOH, -SO₃H) are prioritized in flow battery research due to their solubility and reversible redox behavior. The acetyl group’s moderate polarity may limit its utility in aqueous systems but could be advantageous in organic electrolytes .
Research Findings and Limitations
- Flow Battery Performance : Nitroxides with sulfonate or phosphate groups exhibit higher charge capacity (>50 mAh/L) compared to acetylphenyl derivatives, which remain untested in this context .
- Biochemical Probes : Anthracene-based 9CI analogues show strong fluorescence upon binding to G-quadruplex DNA (e.g., c-MYC promoter), but acetylphenyl nitroxides may lack the necessary planar geometry for effective stacking .
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